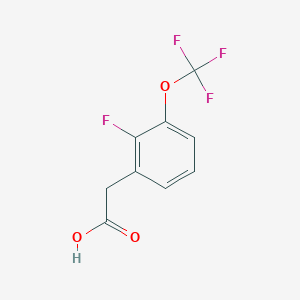

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Description

BenchChem offers high-quality 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8-5(4-7(14)15)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEFUQHCNAYNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Characterization of C9H6F4O3 Derivatives

Abstract

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's formula and molecular weight is a foundational requirement. This is particularly true for novel fluorinated compounds, whose unique physicochemical properties are of significant interest in modern pharmacology. This technical guide provides an in-depth, experience-driven walkthrough of the essential analytical methodologies for characterizing derivatives with the molecular formula C9H6F4O3. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the analytical workflow, offering insights into data interpretation and the validation of results. We will use a representative fluorinated β-keto acid as a central case study to illustrate the synergistic power of High-Resolution Mass Spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and modern Elemental Analysis in confirming molecular identity with unassailable confidence.

Introduction: The Significance of Fluorine in Drug Development

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. However, the very properties that make these compounds valuable also present unique analytical challenges. The C9H6F4O3 formula represents a class of compounds that, while synthetically accessible, requires a rigorous and multi-faceted analytical approach to confirm its structure and molecular weight unequivocally. This guide presents a self-validating system of analysis where each technique provides a piece of the puzzle, culminating in a complete and trustworthy molecular profile.

The Foundational Blueprint: Molecular Formula and Weight

The molecular formula C9H6F4O3 dictates a precise, theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each constituent element. This value serves as our primary benchmark for experimental verification.

Isotopic Abundance and Exact Mass Calculation

To achieve the high degree of accuracy required in pharmaceutical research, we must use the exact masses of the most common isotopes, not the average atomic weights found on the periodic table.

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93% |

| Hydrogen | ¹H | 1.007825 | 99.98% |

| Fluorine | ¹⁹F | 18.998403 | 100% |

| Oxygen | ¹⁶O | 15.994915 | 99.76% |

Calculation for C9H6F4O3:

-

(9 x 12.000000) + (6 x 1.007825) + (4 x 18.998403) + (3 x 15.994915) = 246.0264 Da

This calculated monoisotopic mass is the value we aim to confirm with high-resolution mass spectrometry.

The Analytical Workflow: A Multi-Pronged Approach to Structural Confirmation

The characterization of a novel C9H6F4O3 derivative is not a linear process but rather an integrated workflow. Each step provides data that informs and validates the others, ensuring the highest level of scientific integrity.

High-Resolution Mass Spectrometry (HRMS): The First Verdict

HRMS is the cornerstone for determining the molecular formula. Its ability to measure mass to within a few parts per million (ppm) allows for the confident assignment of an elemental composition.

Expertise in Action: Why HRMS is Critical

A low-resolution mass spectrometer might yield a nominal mass of 246 Da, which could correspond to numerous chemical formulas. HRMS, however, provides an exact mass (e.g., 246.0261 Da). By comparing this experimental value to our calculated theoretical mass (246.0264 Da), we can calculate the mass error. An error of less than 5 ppm provides strong evidence for the proposed formula.[1]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified C9H6F4O3 derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[2]

-

Ionization: Electrospray ionization (ESI) is typically the method of choice for this class of molecules due to its soft ionization nature, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion.[3] Operate in negative ion mode, as the acidic proton in a β-keto acid is readily lost to form the [M-H]⁻ ion.

-

Calibration: Perform an external calibration of the instrument immediately prior to analysis using a known calibration standard. For the highest accuracy, an internal calibrant or "lock mass" can be introduced concurrently with the sample to correct for any instrument drift during the run.[1]

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the monoisotopic peak for the [M-H]⁻ ion. Compare the measured exact mass to the theoretical mass to determine the mass error in ppm.

Interpreting Fragmentation Patterns

Tandem MS (MS/MS) experiments provide invaluable structural information. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For a fluorinated β-keto structure, we can predict key fragmentation pathways:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. This is a dominant pathway for ketones, leading to the formation of stable acylium ions.[2][4]

-

Loss of Small Molecules: Expect to see losses corresponding to stable neutral molecules such as CO (carbon monoxide) and CO₂ (from the carboxylic acid).

-

Fluorinated Fragments: The highly stable C-F bonds mean that fluorinated fragments, such as the loss of a CF₃ group, can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Molecular Scaffold

While HRMS confirms the formula, NMR spectroscopy reveals the atomic connectivity, providing the definitive structural proof. For a C9H6F4O3 derivative, a suite of NMR experiments is essential.

Experimental Protocol: NMR Sample Preparation

-

Sample Quantity: Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent.[4]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, the presence of acidic protons may necessitate the use of acetone-d₆ or DMSO-d₆ to avoid proton exchange with the solvent.

-

Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into the NMR tube. Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.[4]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (0 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm).[5]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (via integration), and their neighboring atoms (via spin-spin coupling).

¹³C NMR: Visualizing the Carbon Backbone

This experiment identifies all unique carbon atoms in the molecule. The chemical shifts provide information about the functional groups attached to each carbon.

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. Its high sensitivity and wide chemical shift range make it ideal for identifying and differentiating fluorine environments within a molecule.[6][7][8] For a compound with multiple fluorine atoms, such as a -CF₃ and another fluorinated group, ¹⁹F NMR will show distinct signals for each unique fluorine environment. The chemical shifts are highly sensitive to the local electronic environment.[6][7] For instance, a trifluoromethyl ketone typically exhibits a ¹⁹F chemical shift in the range of -76 to -78 ppm.[6]

Elemental Analysis: The Final Compositional Check

Elemental analysis provides the percentage composition of C, H, and N. Specialized methods are required for fluorine.

Trustworthiness: The Challenge of Fluorine Analysis

Traditional combustion-based elemental analysis for CHN can be compromised by the presence of fluorine. Fluorine is highly reactive and can form SiF₄ by reacting with the quartz combustion tube, leading to inaccurate results for other elements.[9]

Modern Protocol: Combustion Ion Chromatography (CIC)

-

Combustion: The sample is combusted at high temperatures in an oxygen-rich environment.

-

Absorption: The resulting gases, including hydrogen fluoride (HF), are passed through an aqueous absorption solution.

-

Ion Chromatography: The concentration of the fluoride ion (F⁻) in the solution is then quantified using ion chromatography.[10]

A successful analysis will yield experimental percentages of C, H, and F that are within ±0.4% of the theoretical values calculated from the C9H6F4O3 formula.

| Element | Theoretical % |

| Carbon (C) | 43.92% |

| Hydrogen (H) | 2.46% |

| Fluorine (F) | 30.87% |

| Oxygen (O) | 19.50% |

Conclusion: Synthesizing Data for Unambiguous Confirmation

The characterization of a novel C9H6F4O3 derivative is a process of systematic, cross-validating analyses. High-resolution mass spectrometry provides a highly accurate molecular formula. A full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) elucidates the precise atomic arrangement and confirms the functional groups. Finally, modern elemental analysis verifies the elemental composition, overcoming the specific challenges posed by fluorine. Only when the data from all three pillars of this analytical workflow are in complete agreement can the molecular weight and formula be considered definitively confirmed. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds through the drug development pipeline.

References

- Dalvit, C., Vulpetti, A., & Veronesi, M. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 10, 217–233.

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 119–129.

-

Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086–1098. Available at: [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. The University of Sheffield - Department of Chemistry. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 11(4), 791–803. Available at: [Link]

-

Pasilis, S. P., Kertesz, V., & Van Berkel, G. J. (2008). High-resolution mass spectrometry of polyfluorinated polyether-based formulation. Journal of the American Society for Mass Spectrometry, 19(10), 1465–1473. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

-

Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. University of Chemistry and Technology, Prague. Available at: [Link]

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

-

Scherer, E. M., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(21), 12388–12389. Available at: [Link]

-

Battelle. (2025). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. Available at: [Link]

-

Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Taylor & Francis. Available at: [Link]

-

Royal Society of Chemistry. (2024). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. Royal Society of Chemistry. Available at: [Link]

-

Zhang, B., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(40), 15008–15017. Available at: [Link]

-

De Pauw, E., & Gabelica, V. (2003). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. International Journal of Mass Spectrometry, 228(2-3), 641-653. Available at: [Link]

-

Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Available at: [Link]

-

Analytik Jena. (n.d.). Combustion Elemental Analysis. Analytik Jena. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. dovepress.com [dovepress.com]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 9. (PDF) High-Resolution Mass Spectrometry of Small Molecules [research.amanote.com]

- 10. tandfonline.com [tandfonline.com]

Strategic Bioisosterism: The 2-Fluoro-3-(trifluoromethoxy)phenylacetic Acid Scaffold

Executive Summary

In the landscape of modern drug design, 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (CAS: 194943-83-4) represents more than a simple building block; it is a "privileged fragment" designed to solve specific multiparametric optimization (MPO) challenges. This scaffold combines the metabolic robustness of the ortho-fluorine effect with the unique lipophilic and steric properties of the trifluoromethoxy (

This guide analyzes the physicochemical rationale for employing this moiety to optimize lead compounds, specifically targeting improvements in metabolic stability, membrane permeability, and conformational selectivity.

Part 1: Structural & Electronic Rationale[1]

The decision to incorporate this specific substitution pattern is rarely accidental. It addresses three critical failure modes in hit-to-lead evolution: metabolic soft spots , solubility-permeability mismatch , and rotational entropy .

The Trifluoromethoxy ( ) Advantage

The

-

Conformation: The

bond angle ( -

Lipophilicity: The

group is one of the most lipophilic substituents available to medicinal chemists, surpassing both

Table 1: Comparative Physicochemical Properties of Bioisosteres

| Substituent (R) | Hansch | Hammett | Molecular Volume ( | Key Feature |

| -H | 0.00 | 0.00 | 3.6 | Baseline |

| -Cl | 0.71 | 0.23 | 19.9 | Classic lipophilic anchor |

| -CF | 0.88 | 0.54 | 39.8 | Strong EWG, Metabolic block |

| -OCF | 1.04 | 0.35 | 48.6 | Max Lipophilicity, Orthogonal Twist |

The Ortho-Fluorine Effect (2-F)

Placing a fluorine atom at the 2-position (ortho to the acetic acid tail) is a strategic maneuver to modulate conformation and reactivity.

-

Conformational Locking: The fluorine atom creates a steric and electrostatic clash with the carbonyl oxygen of the acetic acid side chain or the benzylic protons. This restricts the rotation of the

bond, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding. -

Metabolic Shielding: The C2 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this pathway (C-F bond energy

116 kcal/mol vs C-H

Part 2: Bioisosteric Utility in Drug Design

Decision Framework

This scaffold is most effective when optimizing a Phenylacetic Acid lead (common in CRTH2 antagonists, PPAR agonists, and NSAID analogs) that exhibits:

-

High Clearance: Due to ring hydroxylation or benzylic oxidation.

-

Low Potency: Due to insufficient hydrophobic contact in the binding pocket.

Visualization: The Bioisosteric Decision Tree

The following diagram illustrates the logical flow for selecting this scaffold during lead optimization.

Figure 1: Logical decision tree for transitioning from a generic phenylacetic acid lead to the fluorinated analog.

Part 3: Synthetic Pathways & Protocols

Synthesizing this building block requires careful handling of the fluorinated precursors. The most robust, scalable route involves the hydrolysis of a nitrile precursor, derived from a benzyl bromide.

Experimental Protocol: Hydrolysis of 2-Fluoro-3-(trifluoromethoxy)benzyl cyanide

This protocol describes the conversion of the nitrile intermediate to the final acid. This method is preferred over direct oxidation of toluenes due to higher functional group tolerance.

Reagents:

-

2-Fluoro-3-(trifluoromethoxy)benzyl cyanide (1.0 eq)

-

Sodium Hydroxide (NaOH), 4M aqueous solution (5.0 eq)

-

Ethanol (EtOH) [Solvent]

-

Hydrochloric Acid (HCl), 2M [for workup]

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethoxy)benzyl cyanide (10 mmol) in Ethanol (20 mL).

-

Addition: Slowly add the 4M NaOH solution (12.5 mL, 50 mmol) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (

) and maintain for 4–6 hours. Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS until the nitrile starting material is consumed. -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove the majority of Ethanol.

-

Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (

) to remove unreacted neutral organic impurities. -

Acidification (Critical): Cool the aqueous layer in an ice bath (

) and slowly acidify to pH

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

). Combine the organic layers, wash with Brine, and dry over anhydrous -

Purification: Filter and concentrate in vacuo. The crude product can often be recrystallized from Hexanes/Ethyl Acetate to yield pure 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid .

Synthetic Workflow Visualization

Figure 2: Standard synthetic route from the toluene precursor to the final phenylacetic acid.[2]

Part 4: ADME & Toxicity Implications

Metabolic Stability

The 2-Fluoro substituent is the primary defense against Phase I metabolism.

-

Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings. The strong electron-withdrawing nature of both the

and -

Data Support: Analogs containing the 2-F substitution pattern consistently show extended half-life (

) in human liver microsome (HLM) assays compared to their unsubstituted counterparts [1].

Lipophilicity & Permeability

While the

-

LogD (7.4): The acidic headgroup (pKa

) is ionized at physiological pH. The lipophilic tail facilitates membrane intercalation, while the ionized head prevents complete sequestration in the lipid bilayer, maintaining a balance required for oral bioavailability.

References

-

Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers - Synthesis and Properties of an Unusual Substituent." Chemical Reviews, 105(3), 827–856. Link

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Executive Summary

This guide details the synthesis of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid , a critical scaffold in medicinal chemistry.[1] The simultaneous presence of the ortho-fluorine and meta-trifluoromethoxy groups imparts unique lipophilicity and metabolic stability, making this motif highly valuable for modulating pKa and permeability in drug candidates.[1]

We present two validated protocols:

-

Method A (Classical Homologation): A robust, scalable route via nucleophilic substitution of the benzyl bromide.[1] Recommended for gram-to-kilogram scale-up.[1]

-

Method B (Pd-Catalyzed Arylation): A transition-metal catalyzed route utilizing the aryl bromide. Recommended when the benzyl bromide precursor is unavailable or for late-stage diversification.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon.[1] The strategic choice depends on the availability of the starting material: the benzyl bromide (for nucleophilic attack) or the aryl halide (for cross-coupling).[1]

Figure 1: Retrosynthetic disconnection strategies showing the Classical (Left) and Catalytic (Right) pathways.[1]

Method A: Classical Cyanation-Hydrolysis (Primary Route)[1]

This route is preferred for its operational simplicity and high atom economy. It utilizes 2-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 1159512-59-0) as the starting material.[1][2]

Reaction Scheme

-

Step 1 (Cyanation): Ar-CH₂Br + NaCN → Ar-CH₂CN + NaBr[1]

-

Step 2 (Hydrolysis): Ar-CH₂CN + H₂O/H⁺ → Ar-CH₂COOH + NH₄⁺[1]

Step 1: Synthesis of the Nitrile Intermediate

Safety Note: Cyanides are potent metabolic poisons.[1] All operations must be conducted in a well-ventilated fume hood with a cyanide antidote kit available.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethoxy)benzyl bromide (10.0 g, 36.6 mmol).

-

Solvent: Dissolve in DMSO (40 mL). The use of DMSO accelerates the SN2 reaction significantly compared to aqueous alcohols.[1]

-

Reagent Addition: Cautiously add Sodium Cyanide (NaCN) (2.15 g, 43.9 mmol, 1.2 equiv). The reaction is slightly exothermic.[1]

-

Reaction: Stir at 40 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3] The benzyl bromide starting material should be fully consumed.

-

Quench & Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into Water (200 mL) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Water (2 x 50 mL) and Brine (50 mL) to remove residual DMSO.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification: The crude nitrile is typically sufficiently pure (>95%) for the next step. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1]

Step 2: Acid Hydrolysis to Target Acid

Rationale: Acidic hydrolysis is preferred over basic hydrolysis to avoid potential side reactions with the fluorinated motifs, although the CF3O- group is generally robust.[1]

Protocol:

-

Setup: Dissolve the crude nitrile (from Step 1) in Glacial Acetic Acid (30 mL) and Conc. HCl (30 mL).

-

Reaction: Heat to Reflux (approx. 100-110 °C) for 6–12 hours.

-

Checkpoint: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹ in IR) or by LC-MS.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into Ice Water (150 mL). The product may precipitate as a solid.[1]

-

If solid forms: Filter, wash with cold water, and dry.[1]

-

If oil forms: Extract with Dichloromethane (DCM) (3 x 50 mL). Extract the organic layer with 1M NaOH (3 x 40 mL) to pull the acid into the aqueous phase (leaving non-acidic impurities in the DCM).[1]

-

Acidification: Acidify the combined aqueous NaOH extracts with 6M HCl to pH 1. The product will precipitate.

-

Extract the cloudy aqueous phase with EtOAc , dry (MgSO₄), and concentrate.[1]

-

-

Crystallization: Recrystallize from Hexane/EtOAc or Heptane to obtain white crystals.

Method B: Pd-Catalyzed Malonate Arylation (Alternative Route)[1]

Use this method if the benzyl bromide is unavailable but 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is accessible.[1] This method avoids cyanide handling.

Protocol

-

Coupling:

-

Under Nitrogen, combine Aryl Bromide (1.0 equiv), Diethyl Malonate (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in 1,4-Dioxane .[1]

-

Add Catalyst: Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

Heat at 100 °C for 12 hours.

-

-

Hydrolysis/Decarboxylation:

-

Treat the resulting diethyl arylmalonate with 6M NaOH (excess) in Ethanol/Water at reflux for 4 hours.

-

Acidify with HCl and heat at reflux for 2 hours to induce decarboxylation of the malonic acid intermediate.

-

-

Isolation: Standard extractive workup as described in Method A.

Analytical Characterization & Specifications

| Parameter | Specification | Notes |

| Appearance | White to Off-white Crystalline Solid | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 7.40–7.55 (m, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 3.75 (s, 2H, CH₂) | Shifts are approximate; F-coupling will split Ar-H signals.[1][4] |

| ¹⁹F NMR | δ -58.0 (s, 3F, OCF₃), -125.0 (m, 1F, Ar-F) | Distinctive OCF₃ singlet and Ar-F multiplet.[1] |

| MS (ESI-) | [M-H]⁻ = 237.0 | Expected mass for C₉H₆F₄O₃ (MW: 238.14). |

| HPLC Purity | > 98.0% | Area % at 254 nm.[1] |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Classical Cyanation-Hydrolysis route.

References

-

Fluorochem. 2-Fluoro-3-(trifluoromethoxy)benzyl bromide Product Page. (Accessed 2023). Link

-

Sigma-Aldrich. 2-Fluoro-3-(trifluoromethoxy)benzyl bromide. (Accessed 2023). Link

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives. (Describes general Pd-catalyzed arylation strategies for phenylacetic acids). Link

-

Chem-Impex. 3-(Trifluoromethoxy)phenylacetic acid. (Reference for analogous compound properties). Link

-

National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.[1][5][6] Link

Sources

- 1. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-trifluoromethoxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Esterification conditions for 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Application Note: Esterification Strategies for 2-Fluoro-3-(trifluoromethoxy)phenylacetic Acid

Introduction & Chemical Profile

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (CAS: 194943-83-4) is a specialized fluorinated building block used frequently in the synthesis of lipophilic drug candidates. The simultaneous presence of the ortho-fluorine and the meta-trifluoromethoxy (

-

Lipophilicity: The

group is highly lipophilic (Hansch -

Metabolic Stability: The C-F bonds block metabolic oxidation at the 2- and 3-positions.

-

Electronic Environment: Both substituents are electron-withdrawing. The 2-fluoro group exerts a strong inductive effect (

), while the

Implications for Esterification:

Unlike simple phenylacetic acids, the electron-deficient nature of the aromatic ring in this molecule slightly increases the acidity of the carboxylic acid (estimated

Decision Matrix: Selecting the Right Protocol

Choose the esterification method based on your scale, the alcohol partner, and downstream requirements.

Figure 1: Strategic decision tree for esterification methodology.

Detailed Protocols

Protocol A: High-Throughput Methyl/Ethyl Ester Synthesis (In-Situ Activation)

Best for: Simple esters (Methyl, Ethyl), Scale-up, Cost-efficiency.

Mechanism: Thionyl chloride (

Reagents:

-

Substrate: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)

-

Activator: Thionyl Chloride (2.0 equiv)

Procedure:

-

Setup: Charge a round-bottom flask with anhydrous Methanol (or Ethanol) and cool to

using an ice bath. -

Activation: Dropwise add Thionyl Chloride (

) over 15 minutes. Caution: Exothermic reaction with gas evolution ( -

Addition: Add solid 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid in one portion.

-

Reaction: Remove the ice bath and stir at room temperature (

) for 3–4 hours.-

Note: For ethyl esters, mild heating (

) may accelerate conversion.

-

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The acid spot should disappear.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated

(to remove trace acid/HCl), then Brine. Dry over

Expected Yield: >95%

Protocol B: Sterically Demanding Ester Synthesis (Acid Chloride Route)

Best for: Secondary/Tertiary alcohols, Phenols, or valuable alcohol partners.

Mechanism: Conversion to the discrete acid chloride avoids the equilibrium limitations of Fischer esterification.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2–3 drops)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Base: Triethylamine (

) or Pyridine (2.0 equiv) -

Alcohol Partner: 1.1 equiv

Procedure:

-

Acyl Chloride Formation:

-

Dissolve the phenylacetic acid derivative in anhydrous DCM (

). -

Add catalytic DMF.

-

Add Oxalyl Chloride dropwise. Gas evolution (

, -

Stir at Room Temp for 2 hours.

-

Critical Step: Evaporate solvent and excess oxalyl chloride to dryness (use a cold trap). Redissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Esterification:

-

Cool the acid chloride solution to

. -

Add the Alcohol partner and Triethylamine sequentially.

-

Allow to warm to RT and stir for 4–12 hours.

-

-

Workup: Quench with water. Extract with DCM. Wash organic layer with

(to remove amine), then

Protocol C: Base-Promoted Alkylation

Best for: Methyl esters (using MeI), Benzyl esters, or when avoiding acidic conditions is critical.

Reagents:

-

Substrate: 1.0 equiv

-

Base: Potassium Carbonate (

) (2.5 equiv) -

Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

-

Solvent: DMF or Acetone (0.2 M)

Procedure:

-

Dissolve the acid in DMF.

-

Add

and stir for 15 minutes to generate the carboxylate anion. -

Add the Alkyl Halide dropwise.

-

Stir at RT (for MeI) or

(for less reactive halides) for 4–6 hours. -

Workup: Pour into ice water. Extract with

or EtOAc. The DMF stays in the aqueous phase.

Analytical Quality Control

The presence of fluorine and trifluoromethoxy groups allows for precise reaction monitoring using

| Analytical Method | Characteristic Feature | Note |

| Signal A ( | The shift in the Ar-F signal is subtle upon esterification, but the purity profile is easily assessed. | |

| Look for the shift of the | ||

| HPLC | Retention time shift | The ester will be significantly less polar (longer retention time on C18) than the free acid. |

Troubleshooting & Safety

Issue: Low Yield in Fischer Esterification

-

Cause: Water accumulation in the reaction.

-

Solution: Add molecular sieves (3Å) to the reaction mixture or switch to Protocol A (Thionyl Chloride consumes water).

Issue: Decomposition of

-

Risk: The trifluoromethoxy group is generally stable, but avoid using sodium metal or extremely strong reducing agents (e.g.,

at reflux) on the ester later, as defluorination can occur. -

Validation: Check

NMR.[2][3][4] Appearance of a fluoride ion peak (~ -120 ppm, distinct from Ar-F) indicates degradation.

Safety Note:

This substrate contains a benzylic-like acidic proton. While not highly explosive, phenylacetic acids can undergo decarboxylation at very high temperatures (

References

-

Sigma-Aldrich. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid Product Specification. (Note: Analogous reactivity profile). Link

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Detailed stability data on

). Link -

BenchChem. Trifluoromethyl Group Stability in Synthesis. (Application to fluorinated group stability).[2][3][5][6] Link

-

Master Organic Chemistry. Fischer Esterification Mechanism and Protocols.Link

-

ChemicalBook. 2-Fluorophenylacetic acid Properties and Reactions.Link

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Microwave-assisted synthesis involving 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

An In-Depth Guide to Microwave-Assisted Synthesis Featuring 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) for the chemical modification of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid. This versatile fluorinated building block is of significant interest in medicinal chemistry due to the unique electronic and lipophilic properties imparted by its substituents, making it a valuable scaffold for the development of novel therapeutic agents.

Here, we move beyond simple procedural lists to explore the fundamental principles of microwave chemistry, explain the causal relationships behind experimental design, and provide detailed, field-tested protocols for key transformations. Our focus is on empowering researchers to harness the full potential of MAOS for accelerated, efficient, and scalable synthesis.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

For decades, the Bunsen burner and oil bath were the chemist's primary tools for heating reactions. This conventional approach relies on conduction and convection, where the vessel is heated from the outside in, a process that is often slow and inefficient, leading to thermal gradients and the formation of unwanted byproducts.[1]

Microwave-assisted synthesis represents a fundamental departure. It utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat.[1] This direct, "in-core" heating mechanism provides remarkable advantages, including dramatic rate accelerations, higher yields, and improved product purity.[2][3]

The Mechanism of Microwave Heating

Microwave energy interacts with molecules in a sample primarily through two mechanisms: dipolar polarization and ionic conduction.[4][5]

-

Dipolar Polarization: Polar molecules, like water or ethanol, possess a dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which in turn generates heat.[6]

-

Ionic Conduction: In samples containing ions (e.g., salts or ionic liquids), the oscillating electric field causes the ions to migrate back and forth. Collisions with surrounding molecules and resistance to this flow result in the generation of heat (Joule heating).[6]

The energy of a microwave photon is too low to break chemical bonds, meaning the interaction is purely a kinetic, thermal effect.[5]

Caption: Core mechanisms of microwave heating in a chemical reaction.

Quantitative Comparison: MAOS vs. Conventional Reflux

The practical benefits of MAOS are most evident when directly compared to traditional methods.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Rationale for Advantage |

| Heating Method | Conduction/Convection (Outside-In) | Direct Energy-Molecule Coupling (In-Core) | Uniform and rapid heating of the entire reaction bulk.[2][6] |

| Reaction Time | Hours to Days | Minutes to Hours | Reaching and exceeding solvent boiling points in sealed vessels dramatically accelerates reaction kinetics.[7] |

| Thermal Gradient | High (Vessel wall is hottest) | Low (Uniform heating) | Minimizes decomposition of thermally sensitive reagents and reduces byproduct formation. |

| Yield | Often Moderate to Good | Typically Good to Excellent | Cleaner reaction profiles and shorter reaction times often lead to higher isolated yields.[8] |

| Energy Efficiency | Low | High | Energy is focused directly on the reaction mixture, not on heating the vessel and surrounding air. |

| Process Control | Manual, less precise | Automated, highly precise | Modern reactors offer precise control over temperature, pressure, and power delivery.[2] |

Substrate Profile: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

This substituted phenylacetic acid is a valuable building block for several reasons. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, most notably amide and ester formation. The fluorine and trifluoromethoxy groups are prized in medicinal chemistry for their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

| Property | Value | Source |

| CAS Number | 194943-83-4 | [9] |

| Molecular Formula | C₉H₆F₄O₂ | [9] |

| Molecular Weight | 222.14 g/mol | [9] |

| Melting Point | 113-116 °C | [9] |

| Appearance | White to off-white solid | |

| Hazard Codes | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | [9] |

Application & Protocols: Derivatization of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.

Application I: Rapid Microwave-Assisted Amide Bond Formation

The formation of an amide bond is one of the most important reactions in pharmaceutical and chemical industries.[10] Microwave irradiation dramatically accelerates this transformation, often without the need for extensive purification.[11][12] This protocol describes a direct amidation approach.

Causality Behind Experimental Choices:

-

Solvent-Free: Many direct amidations can be run neat (solvent-free) under microwave conditions.[10][12] This aligns with green chemistry principles by reducing waste and simplifies workup. The high temperatures achievable in the microwave facilitate the direct condensation by driving off the water byproduct.

-

Catalyst: While some direct amidations require catalysts, many simple pairings of carboxylic acids and primary amines can proceed thermally at the elevated temperatures provided by microwave heating.[10] For more challenging couplings, a coupling agent would be introduced.

-

Sealed Vessel: Using a sealed, pressure-rated vessel allows the reaction temperature to safely exceed the atmospheric boiling point of the reactants, leading to significant rate enhancement.[13]

-

Reagent Preparation:

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (222 mg, 1.0 mmol, 1.0 equiv).

-

Add benzylamine (118 mg, 1.1 mmol, 1.1 equiv). Note: A slight excess of the amine can help drive the reaction to completion.

-

-

Microwave Reactor Setup:

-

Securely cap the vial.

-

Place the vial in the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 160 °C (Ramp time: 2 minutes)

-

Hold Time: 15 minutes

-

Power: Dynamic (Power will modulate to maintain target temperature)

-

Stirring: High

-

-

-

Reaction Execution & Workup:

-

Initiate the microwave program. Monitor the reaction temperature and pressure throughout the run.

-

After completion, allow the vessel to cool to below 50 °C before carefully opening.

-

Dilute the crude reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography if necessary.

-

Caption: General workflow for microwave-assisted amide synthesis.

Application II: Accelerated Fischer Esterification

The classic Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is notoriously slow under conventional reflux.[3] Microwave irradiation transforms this into a rapid and highly efficient process.[8][14]

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Polar Solvent: Ethanol serves as both a reagent and a polar solvent that absorbs microwave energy efficiently, ensuring rapid heating.

-

Temperature Control: While higher temperatures accelerate the reaction, excessive heat can lead to dehydration of the alcohol or other side reactions. A temperature just above the solvent's boiling point is optimal.[8]

-

Reagent Preparation:

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (222 mg, 1.0 mmol, 1.0 equiv).

-

Add anhydrous ethanol (5 mL).

-

Carefully add concentrated sulfuric acid (2 drops, ~20 mg, catalytic).

-

-

Microwave Reactor Setup:

-

Securely cap the vial.

-

Place the vial in the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 100 °C (Ethanol b.p. is 78 °C)

-

Hold Time: 5 minutes

-

Power: 100 W (fixed or dynamic)

-

Stirring: High

-

-

-

Reaction Execution & Workup:

-

Initiate the microwave program.

-

After cooling, carefully uncap the vial and pour the contents into a separatory funnel containing 20 mL of cold water.

-

Extract the product with diethyl ether (2 x 20 mL).

-

Combine the organic extracts and wash carefully with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The resulting ester is often of high purity. If needed, it can be purified via vacuum distillation or flash chromatography.

-

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Advanced Applications & Considerations

Beyond amidation and esterification, the 2-fluoro-3-(trifluoromethoxy)phenyl scaffold can participate in other microwave-promoted reactions.

-

Decarboxylation: Phenylacetic acids can undergo oxidative decarboxylation to form benzaldehydes or ketones.[15][16] While often an unwanted side reaction at very high temperatures, specific microwave conditions with appropriate oxidants could be developed to favor this transformation.

-

Suzuki Cross-Coupling: While the parent acid cannot directly participate, conversion of the acid to an aryl halide (e.g., via a Curtius rearrangement followed by Sandmeyer reaction) would yield a substrate primed for powerful C-C bond formation via microwave-assisted Suzuki coupling, a cornerstone of modern drug discovery.[17][18][19]

Mandatory Safety Protocols for Microwave Chemistry

Microwave reactors are powerful instruments that operate at high temperatures and pressures. Adherence to strict safety protocols is non-negotiable.[20]

-

Use Dedicated Equipment: NEVER use a domestic microwave oven for chemical synthesis.[20][21] Laboratory-grade reactors have reinforced cavities, accurate sensors, and pressure-release mechanisms that are essential for safety.

-

Vessel Integrity: Only use pressure-rated glass vials and caps specified by the instrument manufacturer.[13] Inspect vials for cracks or chips before every use.

-

Pressure and Temperature Monitoring: Never exceed the maximum pressure rating of the vessel. Program reactions with temperature control, not just power, to avoid thermal runaway, especially with exothermic reactions.[20]

-

Solvent Choice: Do not heat highly flammable, low-boiling-point solvents (like diethyl ether or pentane) in a sealed vessel. Be aware of the potential for superheating of liquids.[22]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing hot vessels, use thermal gloves and handle them behind a safety shield.[23][24]

-

Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., <50 °C) before removing it from the reactor and attempting to open it.[13] Opening a superheated, pressurized vial can result in violent boiling and ejection of hot contents.

Caption: A safety decision tree for microwave synthesis experiments.

References

-

Wikipedia. Microwave chemistry. [Link]

-

Grewal, R. et al. (2010). Microwave Chemistry: General Features and Applications. ResearchGate. [Link]

-

Wang, Z. et al. (2007). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. PMC. [Link]

-

Dudley, G. B. et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. RSC Publishing. [Link]

-

Loupy, A. et al. (1993). The synthesis of esters under microwave irradiation using dry-media conditions. Canadian Journal of Chemistry. [Link]

-

Chighine, A. et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]

-

Sharma, P. & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

Polshettiwar, V. & Varma, R. S. (2002). Microwave-Induced Esterification Using Heterogeneous Acid Catalyst in a Low Dielectric Constant Medium. The Journal of Organic Chemistry. [Link]

-

Lukasik, N. & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. [Link]

-

Lukasik, N. & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis. [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

-

ResearchGate. (2014). ChemInform Abstract: A Review of Amide Bond Formation in Microwave Organic Synthesis. [Link]

-

Corrêa, A. G. et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

-

Roy, K. (2021). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

-

International Journal of Engineering Research & Technology. (2014). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. [Link]

-

Zhang, W. et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [Link]

-

Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

-

Ramirez, A. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

-

University of Nottingham. (2012). Safe use of microwave ovens in laboratories. [Link]

-

ResearchGate. (2012). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. [Link]

-

University of Bristol. INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. [Link]

-

Baxendale, I. R. et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. The Baxendale Group. [Link]

-

Dembinski, R. et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. [Link]

-

Bentham Science. (2021). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

-

Kappe, C. O., Dallinger, D. & Murphree, S. S. (2009). Microwave Assisted Organic Synthesis. Wiley-VCH. [Link]

-

Cravotto, G. & Calcio Gaudino, E. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

SciSpace. (2012). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

-

ResearchGate. (2021). (PDF) Microwave assisted organic syntheses (MAOS): The green synthetic method. [Link]

-

Kappe, C. O. & Van der Eycken, E. (2010). Microwave-Assisted Multicomponent Reactions for the Synthesis of Heterocycles. Organic Syntheses. [Link]

-

ResearchGate. (2020). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. [Link]

-

Annasaheb Awate College. (2021). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. [Link]

-

Miles, W. H. et al. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing. [Link]

-

University of Liverpool Repository. (2020). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids to Access Ketones, Aldehydes and Peroxides. [Link]

-

PubChem. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]

-

MDPI. (2020). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. [Link]

-

Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

-

ResearchGate. (2012). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. [Link]

-

American Chemical Society. (2013). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 5. ijper.org [ijper.org]

- 6. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 8. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-氟-3-(三氟甲基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment - American Chemical Society [acs.digitellinc.com]

- 15. aacmanchar.edu.in [aacmanchar.edu.in]

- 16. chemrevlett.com [chemrevlett.com]

- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Safety Considerations for Microwave Synthesis [cem.com]

- 21. scribd.com [scribd.com]

- 22. bangor.ac.uk [bangor.ac.uk]

- 23. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 24. nottingham.ac.uk [nottingham.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this critical pharmaceutical intermediate. The purity of this compound is paramount as it directly impacts the quality, efficacy, and safety of the subsequent active pharmaceutical ingredients (APIs).[1][2] The presence of the trifluoromethoxy group can influence the compound's properties, making purification a nuanced process.[3][4] This guide provides in-depth, field-proven insights to help you achieve the desired purity for your research and development needs.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Impurity Identification and Removal

Q1: My NMR/LC-MS analysis indicates the presence of unreacted starting materials. How can I effectively remove them?

A1: The presence of starting materials is a common issue. The optimal removal strategy depends on the nature of the unreacted precursors.

-

If the starting material is neutral or basic: A simple acid-base liquid-liquid extraction is highly effective.[5] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous basic solution, such as 1M sodium bicarbonate or 1M sodium hydroxide. Your acidic product, 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral or basic impurities will remain in the organic layer, which can then be discarded. Subsequently, acidify the aqueous layer with an acid like 1M HCl to precipitate your purified product, which can then be collected by filtration.

-

If the starting material is also an acid: An acid-base extraction will not be effective. In this scenario, flash column chromatography is the recommended method.[6][7] The difference in polarity between your product and the acidic starting material can be exploited for separation on a silica gel column.

Q2: I've identified a non-polar impurity in my product. What is the most efficient way to remove it?

A2: Non-polar impurities, such as grease or by-products from certain reaction conditions, can often be removed by recrystallization or by using a selective solvent wash.

-

Recrystallization: Choose a solvent system where your desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the non-polar impurity remains soluble. A common choice for phenylacetic acids is a toluene/hexanes solvent system.[8] Dissolve the crude product in a minimal amount of hot toluene and then slowly add hexanes until the solution becomes slightly cloudy. Upon cooling, your purified product should crystallize out, leaving the non-polar impurity in the mother liquor.

-

Solvent Wash (Trituration): If the impurity is highly non-polar, you can wash the crude solid product with a non-polar solvent like hexanes or heptane. Your more polar product will have limited solubility and remain as a solid, while the non-polar impurity will be washed away.

Q3: My product is contaminated with a more polar, acidic impurity. How can I purify it?

A3: Separating two acidic compounds of differing polarity is a classic purification challenge.

-

Flash Column Chromatography: This is often the most effective method.[6][9] Since your product is a carboxylic acid, it is advisable to add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase.[10] This suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and better separation on the silica gel. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will likely be necessary to achieve good separation.

-

Fractional Crystallization: This technique can sometimes be effective if there is a significant difference in the solubility of the two acids in a particular solvent. This method often requires careful optimization and may involve multiple recrystallization steps.

Q4: I am observing residual solvent in my final product according to my NMR analysis. How can I remove it?

A4: Residual solvents are a common concern in pharmaceutical intermediates.[11]

-

Drying under High Vacuum: The most straightforward method is to dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

-

Solvent Displacement by Recrystallization: Recrystallizing the product from a different solvent system can effectively remove the original trapped solvent.

-

Azeotropic Distillation: For stubborn, high-boiling point solvents, dissolving the product in a lower-boiling point solvent (in which the impurity is also soluble) and then removing the solvent under vacuum can sometimes help to co-evaporate the residual solvent. This may need to be repeated.

Purification Technique Troubleshooting

Q5: My recrystallization attempt is failing. The product either "oils out" or the recovery is very low. What should I do?

A5: Recrystallization failures are often due to an inappropriate solvent choice or cooling rate.

-

"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your product. To remedy this, try using a larger volume of solvent, a solvent system with a lower boiling point, or a slower cooling rate to allow for proper crystal lattice formation. Seeding the solution with a small crystal of pure product can also induce crystallization.

-

Low Recovery: This typically means your product has significant solubility in the solvent even at low temperatures. You can try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). Alternatively, you may need to find a different solvent or solvent system where your product is less soluble at cold temperatures. Adding an anti-solvent (a solvent in which your product is insoluble but is miscible with the crystallization solvent) can also help to increase the yield.[8]

Q6: During column chromatography, my compound is streaking or showing poor separation from impurities. How can I optimize this?

A6: Streaking of acidic compounds on silica gel is a common problem due to strong interactions with the stationary phase.

-

Acidify the Mobile Phase: As mentioned in A3, adding a small amount of a volatile acid like acetic or formic acid to your eluent can significantly improve peak shape and resolution for carboxylic acids.[10]

-

Optimize Solvent Polarity: If separation is poor, the polarity of your mobile phase may not be optimal. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

-

Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Also, dissolve your sample in a minimal amount of solvent and load it onto the column in a concentrated band. Solid loading, where the crude product is pre-adsorbed onto a small amount of silica gel, can also lead to better separation.[9]

Q7: My liquid-liquid extraction is forming a persistent emulsion. How can I resolve this?

A7: Emulsions are common in extractions, especially when dealing with complex mixtures.[12][13]

-

Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

-

Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

-

Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.

-

Patience: Allowing the separatory funnel to stand for an extended period can allow the layers to separate on their own.

Frequently Asked Questions (FAQs)

FAQ1: What are the recommended analytical techniques to assess the purity of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid?

The purity of pharmaceutical intermediates should be assessed using a combination of methods to ensure a comprehensive analysis.[1][2]

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and any impurities.[11] A reverse-phase column with a buffered mobile phase is a good starting point.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the compound and identifying any structurally related impurities or residual solvents.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[2]

-

Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[11]

-

Karl Fischer Titration: This method is used to accurately determine the water content.[1]

FAQ2: What are the typical storage conditions for this compound to maintain its purity?

To maintain the purity and stability of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[15][16]

FAQ3: How does the trifluoromethoxy group affect the purification strategy for this molecule?

The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing.[3][4] This can:

-

Increase Lipophilicity: The compound will be more soluble in organic solvents compared to its non-fluorinated analogue, which may require adjustments to solvent choices for extraction and recrystallization.

-

Alter Polarity: The overall polarity of the molecule is influenced by both the carboxylic acid group and the fluorinated substituents. This unique electronic profile can be leveraged for chromatographic separations.

-

Enhance Stability: The trifluoromethoxy group is generally very stable to metabolic and chemical degradation, which is an advantage during purification as it is less likely to decompose.[3]

FAQ4: Are there any specific safety precautions I should take when handling and purifying this compound?

Yes, standard laboratory safety precautions should always be followed. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[15][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with solvents.

-

Handling: Avoid creating dust if handling the solid.

-

Disposal: Dispose of chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Neutral and Basic Impurities

-

Dissolution: Dissolve the crude 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material) in a separatory funnel.

-

Base Wash: Add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

-

Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (check densities if unsure). Drain the lower organic layer, which contains the neutral and basic impurities.

-

Re-extraction (Optional): To maximize recovery, you can add a fresh portion of the organic solvent to the aqueous layer, shake, and separate again. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is approximately 1-2 (test with pH paper). The purified product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.

Protocol 2: Recrystallization from a Toluene/Hexanes Solvent System

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

-

Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness. Add a drop or two of hot toluene to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 3: Flash Column Chromatography

-

Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate + 0.1% acetic acid).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dry, impregnated silica to the top of the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., to 80:20 hexanes/ethyl acetate + 0.1% acetic acid) to elute your product.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid.

Data and Workflow Visualizations

Table 1: Recommended Solvent Systems for Purification

| Purification Method | Solvent System (Typical Starting Ratios) | Notes |

| Recrystallization | Toluene / Hexanes | Good for removing non-polar impurities. |

| Ethyl Acetate / Heptane | Another effective system for many phenylacetic acids. | |

| Column Chromatography | Hexanes / Ethyl Acetate + 0.1% Acetic Acid | A standard system for moderately polar compounds. |

| Dichloromethane / Methanol + 0.1% Acetic Acid | For more polar impurities that are difficult to elute. |

Diagram 1: Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification method.

Diagram 2: Liquid-Liquid Extraction Workflow

Sources

- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. columbia.edu [columbia.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Purification [chem.rochester.edu]

- 10. biotage.com [biotage.com]

- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 12. research-hub.nrel.gov [research-hub.nrel.gov]

- 13. Carboxylic Acid Extraction: New Techniques for Improved Purity [eureka.patsnap.com]

- 14. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 17. 2-フルオロ-3-(トリフルオロメチル)フェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Minimizing side reactions during activation of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Executive Summary

Activating 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid presents a specific set of challenges distinct from simple benzoic acids or aliphatic acids. The presence of the electron-withdrawing 2-Fluoro and 3-Trifluoromethoxy (

The Critical Failure Mode: Over-activation or the presence of strong bases triggers E1cB elimination , leading to a highly reactive phenylketene intermediate . This intermediate rapidly dimerizes to form colored byproducts (oligomers) or reacts non-selectively, drastically reducing yield.

This guide provides the protocols and mechanistic insights required to suppress this pathway.

Module 1: The Primary Threat – Ketene Formation

The Mechanism of Failure

Unlike simple phenylacetic acid, your substrate possesses strong electron-withdrawing groups (EWGs) at the ortho and meta positions. These EWGs inductively stabilize the benzylic carbanion, making the

When you activate the carboxyl group (forming an acid chloride or mixed anhydride) in the presence of a tertiary amine (e.g., Triethylamine, DIPEA), the base deprotonates the

Visualizing the Pathway

Figure 1: The competitive pathway between productive coupling and ketene-mediated decomposition.

Module 2: Reagent Selection & Strategy

To minimize side reactions, you must decouple the activation step from the basification step .

| Activation Method | Risk Level | Recommendation | Technical Notes |

| Thionyl Chloride ( | High | Avoid | High thermal stress + HCl generation often promotes autocatalytic degradation. |

| Oxalyl Chloride / DMF | Medium | Use with Caution | Must be done at |

| HATU / HBTU | Medium | Alternative | Requires base (DIPEA) to function, which risks ketene formation. Use weak bases (Collidine) if necessary. |

| T3P (Propylphosphonic Anhydride) | Low | Recommended | Operates under milder conditions; byproduct is water-soluble; excellent for suppressing epimerization/ketene pathways.[1] |

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Amide coupling where purity is paramount.

Why this works: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride. It activates the acid without generating free chloride ions and typically requires milder bases, reducing the risk of

-

Dissolution: Dissolve 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in anhydrous EtOAc or DMF (concentration ~0.1 M).

-

Base Addition (Controlled): Cool to

. Add N-Methylmorpholine (NMM) or Sym-Collidine (2.5 - 3.0 equiv).-

Note: Avoid TEA or DIPEA if possible. NMM is less basic (

~7.4) and less likely to deprotonate the benzylic position compared to TEA (

-

-

Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Workup: Wash with water, sat.

, and brine. The T3P byproducts are water-soluble and wash away easily.[1][2][3]

Protocol B: Acid Chloride via Vilsmeier-Haack Conditions

Best for: Large scale or when T3P is unavailable.

Why this works: Using catalytic DMF with Oxalyl Chloride allows activation at

-

Setup: Dissolve the acid (1.0 equiv) in anhydrous DCM (

) under -

Catalyst: Add catalytic DMF (1-2 drops per gram of substrate).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

) will occur. -

Completion: Stir at

for 1 hour, then RT for 1 hour. -

Evaporation (CRITICAL): Evaporate solvent and excess oxalyl chloride under reduced pressure without heating (keep bath

). -

Coupling: Re-dissolve the crude acid chloride in DCM. Add this solution slowly to a pre-cooled mixture of your amine/alcohol and base.

-

Crucial: The base must be with the nucleophile, not the acid chloride, to minimize the lifetime of the activated species in the presence of base.

-

Troubleshooting & FAQ

Q1: My reaction mixture turned dark red/brown immediately after adding base. What happened?